molecular formula C11H10O2 B14150154 5,7-Dimethyl-4H-1-benzopyran-4-one CAS No. 67029-85-0

5,7-Dimethyl-4H-1-benzopyran-4-one

Cat. No.: B14150154
CAS No.: 67029-85-0
M. Wt: 174.20 g/mol
InChI Key: FWVRNMAQCWSFML-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4H-1-benzopyran-4-one: is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and acetone in the presence of a base such as sodium hydroxide . The reaction proceeds through an aldol condensation followed by cyclization to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding quinones.

    Reduction: Reduction reactions using agents like can convert the compound into dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using or in the presence of a catalyst like .

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated benzopyrans.

Scientific Research Applications

5,7-Dimethyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including and properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of and .

    Industry: Utilized in the development of , , and .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with and involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways such as the pathway, which is crucial for cellular defense against oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dihydroxy-2,6-dimethyl-4H-1-benzopyran-4-one
  • 5,7-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one
  • 5,7-Dihydroxy-2,8-dimethyl-4H-1-benzopyran-4-one

Highlighting Uniqueness

5,7-Dimethyl-4H-1-benzopyran-4-one is unique due to its specific methyl substitutions at positions 5 and 7, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

CAS No.

67029-85-0

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5,7-dimethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3

InChI Key

FWVRNMAQCWSFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)C=COC2=C1)C

Origin of Product

United States

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